

Application Note: Bound Aminoguanidine as a Marker Residue for Nitrovin

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Compound Focus: Nitrovin

CAS No.: 804-36-4

Cat. No.: S562261

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1. Background and Rationale Nitrovin (NTV) is a nitrofuran antibiotic previously used as a growth promoter in livestock. Due to safety concerns, nitrofurans are now banned in many jurisdictions, including the European Union, as non-allowed pharmacologically active substances with no established maximum residue limit [1] [2]. Effective monitoring for their illegal use requires identifying a stable, persistent marker residue. Research has confirmed that bound aminoguanidine (AGN) is a suitable marker residue for this purpose, as the parent **Nitrovin** compound is quickly depleted and rarely detected in tissues [1] [2].

2. Experimental Validation Summary A key study fed pigs a diet medicated with **Nitrovin** (50 mg/kg) and analyzed tissues collected on various withdrawal days [1] [2]. The findings support the use of bound AGN as a reliable marker:

- **Persistence of AGN:** Bound AGN residues were found to persist in porcine tissues, whereas the parent **Nitrovin** was only detected at low levels in kidneys on the zero withdrawal day.
- **Tissue Distribution:** The concentration of AGN residues varied by tissue type. The highest levels were consistently found in the **liver**, followed by the **kidney**, with the lowest concentrations in **muscle** tissue [1] [2].

The table below summarizes the quantitative findings on AGN persistence:

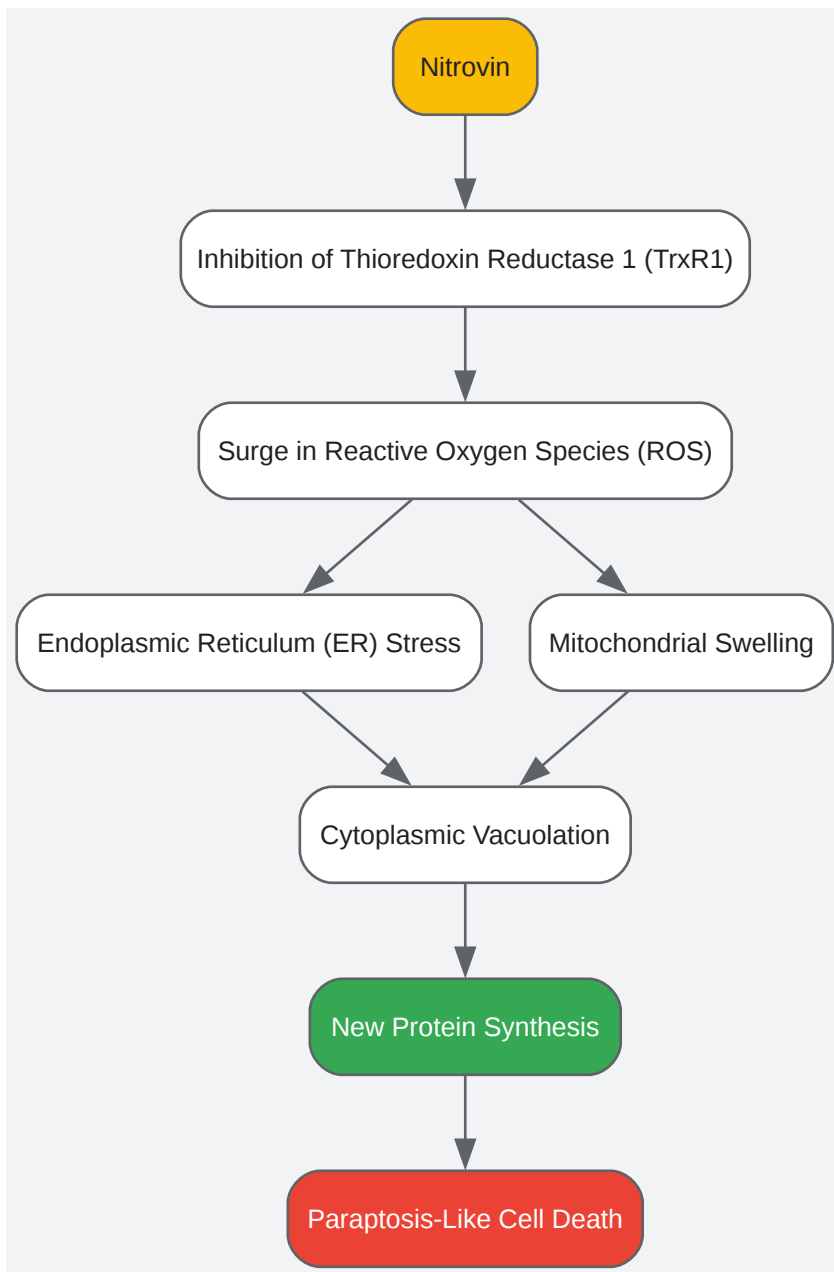
Table 1: Persistence of Bound Aminoguanidine in Porcine Tissues

Tissue	Relative Concentration of Bound AGN	Detectability of Parent Nitrovin
Liver	Highest	Not Detected
Kidney	Intermediate	Detected only at Day 0
Muscle	Lowest	Not Detected

3. Emerging Research: Nitrovin's Anticancer Mechanism Beyond its use as an antimicrobial, recent studies have explored **Nitrovin**'s potential as an anticancer agent. The compound induces a non-apoptotic, paraptosis-like cell death in cancer cells (e.g., glioblastoma) by targeting **thioredoxin reductase 1 (TrxR1)** [3] [4]. This inhibition leads to:

- A surge in reactive oxygen species (ROS).
- Severe cytoplasmic vacuolation derived from endoplasmic reticulum (ER) and mitochondrial swelling.
- Activation of ER stress pathways [3].

This mechanism is independent of caspase activation and can be rescued by the protein synthesis inhibitor cycloheximide, confirming its classification as paraptosis [3]. The following diagram illustrates this signaling pathway.



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Experimental Protocol: Detection of Bound Aminoguanidine in Animal Tissues

This protocol outlines the procedure for verifying bound aminoguanidine as a marker residue for **Nitrovin** in pig tissues, based on published methodologies [1] [2].

1. Scope This protocol applies to the analysis of bound aminoguanidine (AGN) in porcine tissues (muscle, liver, kidney) and plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

2. Principles The method involves the release of protein-bound aminoguanidine through acid hydrolysis, followed by derivatization and extraction. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry.

3. Reagents and Materials

- **Tissue Samples:** Pig kidney, muscle, liver, and plasma.
- **Standard Compounds:** Aminoguanidine (AGN), internal standards.
- **Derivatization Reagent:** 2-Nitrobenzaldehyde (2-NBA).
- **Solvents:** HPLC-grade methanol, acetonitrile, ethyl acetate.
- **Buffers:** 0.1 M phosphate buffer (pH 7.0), 0.2 M hydrochloric acid (HCl).
- **Consumables:** Syringe filters, centrifuge tubes.

4. Equipment

- LC-MS/MS System
- Analytical Balance
- Centrifuge
- Vortex Mixer
- Heating Block
- pH Meter

5. Safety Precautions

- Hydrochloric acid is corrosive; handle with appropriate personal protective equipment (PPE).
- Nitrofurans are banned substances; ensure proper handling and disposal in compliance with local regulations.

6. Step-by-Step Procedure

6.1. Sample Hydrolysis and Derivatization

- **Weigh:** Accurately weigh 0.5 ± 0.05 g of homogenized tissue sample into a 50 mL centrifuge tube.
- **Add Internal Standard:** Spike with the appropriate internal standard solution.
- **Hydrolyze and Derivatize:** Add 5 mL of 0.2 M HCl and 0.25 mL of 2-Nitrobenzaldehyde (2-NBA) derivatization solution (e.g., 10 mM in DMSO).
- **Incubate:** Vortex mix thoroughly and incubate in a heating block at 60°C for 2 hours.

6.2. Sample Extraction

- **Adjust pH:** After incubation, cool the sample and add 2-3 mL of 0.1 M phosphate buffer (pH 7.0) to adjust the pH to approximately 7.0-7.4.
- **Extract:** Add 5 mL of ethyl acetate and vortex mix for 1 minute.
- **Centrifuge:** Centrifuge at 4000 rpm for 10 minutes.
- **Transfer:** Transfer the upper organic layer to a new clean tube.
- **Repeat Extraction:** Repeat the extraction step twice more, combining the organic phases.
- **Evaporate:** Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 50°C.
- **Reconstitute:** Reconstitute the dry residue in 1.0 mL of mobile phase (e.g., a mixture of methanol and water), vortex mix, and filter through a 0.2 µm syringe filter into an LC vial for analysis.

6.3. LC-MS/MS Analysis The table below summarizes a typical LC-MS/MS instrument method.

Table 2: Typical LC-MS/MS Conditions for Bound AGN Analysis

Parameter	Condition
Chromatography	
Column	C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature	40 °C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
AGN Derivative MRM	209.1 > 166.1 (Quantifier)

7. Quality Control

- Analyze procedural blanks, negative control samples, and fortified quality control samples (e.g., at 0.5 µg/kg and 1.0 µg/kg) with each batch of samples to ensure accuracy and prevent contamination.

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